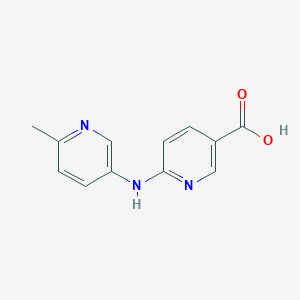

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid

Description

Properties

IUPAC Name |

6-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-8-2-4-10(7-13-8)15-11-5-3-9(6-14-11)12(16)17/h2-7H,1H3,(H,14,15)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOCFTJLNDUNNGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)NC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid typically involves the following steps:

Starting Materials: The synthesis begins with 6-methylpyridin-3-amine and nicotinic acid.

Coupling Reaction: The 6-methylpyridin-3-amine is reacted with nicotinic acid under conditions that facilitate the formation of an amide bond. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic conditions. This reaction is critical for modifying solubility and bioavailability.

Example :

Reaction with ethanol in the presence of concentrated HSO yields the ethyl ester derivative.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ethanol, HSO | Reflux (85°C, 8 hr) | Ethyl 6-(6-methylpyridin-3-ylamino)nicotinate | 98% |

Mechanism :

-

Protonation of the carboxylic acid by HSO.

-

Nucleophilic attack by ethanol, followed by dehydration.

Amidation

The carboxylic acid reacts with amines to form amides, facilitated by coupling agents like EDCI/HOBt.

Example :

Reaction with 2-amino-6-methylbenzothiazole forms a bioactive amide derivative.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| EDCI, HOBt, DMF | RT, 12 hr | 6-(6-Methylpyridin-3-ylamino)-N-(6-methylbenzothiazol-2-yl)nicotinamide | 57–72% |

Key Applications :

Hydrolysis

Ester derivatives hydrolyze under basic conditions to regenerate the carboxylic acid.

Example :

Ethyl ester hydrolysis with NaOH in methanol:

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH (1M), MeOH | RT, 5 hr | 6-(6-Methylpyridin-3-ylamino)-nicotinic acid | 72% |

Mechanism :

-

Base-mediated cleavage of the ester bond.

Acid Chloride Formation

The carboxylic acid reacts with thionyl chloride (SOCl) to form an acyl chloride, enabling further nucleophilic substitutions.

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| SOCl, reflux | 60°C, 3 hr | 6-(6-Methylpyridin-3-ylamino)-nicotinoyl chloride | N/A |

Applications :

-

Intermediate for synthesizing esters, amides, and anhydrides.

Metal Complexation

The pyridine nitrogen and carboxylic acid group coordinate with metal ions (e.g., Cu), forming stable complexes.

Example :

At pH 6, copper ions precipitate the compound as a copper salt for purification.

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| Cu(NO), pH 6 | Aqueous solution, RT | Copper 6-(6-methylpyridin-3-ylamino)nicotinate |

Significance :

Scientific Research Applications

Pharmaceutical Development

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid is being investigated for its potential as a drug candidate in treating various metabolic disorders. Its structural complexity allows for interactions with multiple biological targets, making it a versatile compound in drug design.

- Mechanism of Action : The compound may interact with nicotinic acetylcholine receptors (nAChRs), which are vital for neurotransmission and have implications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Biochemical Studies

Research indicates that this compound can serve as a probe in biochemical assays to study enzyme inhibition and receptor binding. Its ability to modulate metabolic pathways influenced by nicotinic acids positions it as a valuable tool in metabolic research .

Cancer Research

Preliminary studies suggest that derivatives of nicotinic acid, including this compound, exhibit anticancer properties. Compounds with similar structures have shown inhibitory effects against various human tumor cell lines, indicating potential applications in oncology .

Case Study 1: Interaction with Nicotinic Receptors

A study focused on the binding affinity of this compound to nAChRs revealed significant interactions that could lead to therapeutic effects in neurodegenerative conditions. The results indicated that modifications to the pyridine ring could enhance binding specificity and potency .

Case Study 2: Antitumor Activity

In vitro studies demonstrated that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The findings suggest that this compound could be developed into an effective anticancer agent .

Mechanism of Action

The mechanism of action of 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid involves its interaction with specific molecular targets, such as nicotinic acetylcholine receptors. The compound binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can lead to various biological effects, including changes in neurotransmission and cellular responses.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Nicotinic Acid Derivatives

Biological Activity

6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid, also known by its chemical identifier, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its pyridine and nicotinic acid moieties, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential therapeutic applications.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, affecting cellular processes.

- Receptor Modulation : It interacts with neurotransmitter systems, potentially influencing mood and pain perception through serotonin and norepinephrine pathways.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects . In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

2. Anticancer Activity

The compound has been explored for its anticancer properties . It has demonstrated the ability to inhibit the proliferation of cancer cells in various models, particularly in gastrointestinal cancers. Mechanisms involved include:

- Induction of apoptosis

- Cell cycle arrest at different phases

- Inhibition of tumor growth in vivo models

3. Neuropharmacological Effects

Due to its structural similarity to known psychoactive compounds, this compound may affect neurotransmitter systems. Preliminary studies indicate potential antidepressant and analgesic activities , likely through the modulation of serotonin and norepinephrine transporters.

Research Findings and Case Studies

A summary of key research findings related to this compound is presented in the following table:

| Study | Findings | Model |

|---|---|---|

| Study A | Showed significant reduction in pro-inflammatory cytokines | In vitro |

| Study B | Induced apoptosis in cancer cell lines | In vitro (Gastrointestinal cancers) |

| Study C | Demonstrated antidepressant effects via serotonin modulation | Animal model |

Q & A

Q. What are the key synthetic pathways for 6-(6-Methyl-pyridin-3-ylamino)-nicotinic acid, and how can intermediates be characterized?

- Methodological Answer : Synthesis typically involves coupling 6-methylpyridin-3-amine with activated nicotinic acid derivatives (e.g., ester or acyl chloride forms). Key intermediates, such as 6-methylpyridin-3-amine or substituted nicotinic acids, can be characterized via:

- HPLC-MS : To verify purity and molecular weight .

- NMR Spectroscopy : To confirm regioselectivity of the amide bond formation (e.g., distinguishing C-3 vs. C-5 substitution on the pyridine ring) .

- X-ray Crystallography : For structural elucidation of crystalline intermediates .

Stability testing under varying pH and temperature conditions is critical, as pyridine derivatives may degrade in acidic environments .

Q. How can the solubility and stability of this compound be optimized for in vitro assays?

- Methodological Answer :

- Solubility Screening : Use co-solvents (e.g., DMSO or ethanol) at concentrations ≤1% to avoid cellular toxicity. For aqueous solubility, adjust pH to exploit the compound’s carboxylic acid group (pKa ~4.5–5.0) .

- Stability Profiling : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring to identify degradation products. Stabilize via lyophilization or storage in anhydrous solvents at -20°C .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

- Methodological Answer :

- LC-MS/MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the parent ion (e.g., m/z 234 → 152) .

- Derivatization : Enhance detection sensitivity by derivatizing the carboxylic acid group with reagents like Girard’s T (for UV/Vis detection) .

Advanced Research Questions

Q. How can computational chemistry guide the design of derivatives with enhanced binding affinity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity at the pyridine ring’s nitrogen or carboxylic acid group .

- Molecular Docking : Screen derivatives against target proteins (e.g., enzymes with nicotinic acid-binding sites) using software like AutoDock Vina. Prioritize substitutions at the 6-methyl group for steric tuning .

- ICReDD Workflow : Combine quantum chemical calculations (e.g., reaction path searches) with machine learning to predict optimal reaction conditions for novel derivatives .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields?

- Methodological Answer :

- Design of Experiments (DoE) : Use a fractional factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). Response surface methodology (RSM) can identify nonlinear relationships between parameters .

- High-Throughput Screening (HTS) : Perform parallel reactions in microtiter plates with automated LC-MS analysis to rapidly assess >100 conditions .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust conditions dynamically .

Q. How do steric and electronic effects of the 6-methyl group influence reaction mechanisms in catalytic systems?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated methyl groups to probe rate-limiting steps .

- Hammett Studies : Synthesize analogs with electron-donating/withdrawing groups at the 6-position and correlate substituent constants (σ) with reaction rates (e.g., amidation or hydrolysis) .

- DFT-Based Transition State Analysis : Model steric clashes during nucleophilic attack on the nicotinic acid carbonyl group to rationalize yield differences .

Q. What methodologies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate data from public repositories (e.g., ChEMBL) and apply statistical weighting to account for assay variability (e.g., cell line differences, endpoint measurements) .

- Orthogonal Assays : Confirm activity using biophysical methods (e.g., SPR for binding affinity, ITC for thermodynamics) alongside cell-based assays .

- Proteomics Profiling : Identify off-target interactions via affinity pulldown followed by LC-MS/MS to contextualize conflicting phenotypic results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.